![molecular formula C7H15NO2 B1431492 (5,5-Dimethylmorpholin-2-yl)methanol CAS No. 380464-90-4](/img/structure/B1431492.png)
(5,5-Dimethylmorpholin-2-yl)methanol
Overview
Description
Molecular Structure Analysis
The molecular structure of (5,5-Dimethylmorpholin-2-yl)methanol consists of a morpholine ring, which is a six-membered ring containing four carbon atoms, one nitrogen atom, and one oxygen atom. The morpholine ring in this compound is substituted with two methyl groups and one methanol group.
Scientific Research Applications
1. Influence on Lipid Dynamics
Methanol, a common solubilizing agent, has been observed to significantly impact lipid dynamics in biological and synthetic membranes. Specifically, increasing methanol concentrations enhance the transfer and flip-flop kinetics of isotopically distinct 1,2-dimyristoyl-sn-glycero-3-phosphocholine in large unilamellar vesicles. This finding underscores the importance of solvents like methanol in studies related to biomembranes and proteolipids (Nguyen et al., 2019).
2. Catalysis in Organic Synthesis
Chiral Pt(II)/Pd(II) pincer complexes containing similar structural features to (5,5-Dimethylmorpholin-2-yl)methanol have been synthesized for use in catalytic asymmetric aldol and silylcyanation reactions. These complexes highlight the role of structural elements akin to (5,5-Dimethylmorpholin-2-yl)methanol in facilitating important organic transformations (Yoon et al., 2006).
3. Development of Novel Chemosensors
Compounds structurally related to (5,5-Dimethylmorpholin-2-yl)methanol have been utilized in the design of novel chemosensors for the selective identification of Pd2+ ions. These chemosensors exhibit fluorescence turn-off performances and have the potential for applications in detecting and measuring specific metallic ions in various environments (Shally et al., 2020).
4. Role in Methanol Production and Applications
Methanol, the simplest alcohol and one of the most useful chemical compounds, serves as a building block for more complex chemical structures. The synthesis and applications of methanol, including its role as a clean-burning fuel and in reducing CO2 emissions, are areas of significant research interest. The versatility of methanol in various chemical processes underscores the relevance of compounds like (5,5-Dimethylmorpholin-2-yl)methanol in scientific research (Dalena et al., 2018).
Mechanism of Action
properties
IUPAC Name |
(5,5-dimethylmorpholin-2-yl)methanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO2/c1-7(2)5-10-6(4-9)3-8-7/h6,8-9H,3-5H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
APKIABMIHKSYGD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COC(CN1)CO)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
145.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.